1,4-Bis(chloromethyl)benzene
Overview
Description
1,4-Bis(chloromethyl)benzene, also known as p-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2. It is a white to light yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is characterized by a benzene ring with two chloromethyl groups attached at the para positions .
Mechanism of Action
Target of Action
1,4-Bis(chloromethyl)benzene, also known as p-Xylene-α,α’-dichloride , is a chemical compound used in organic synthesisIt’s known that chloromethyl compounds often target nucleophilic sites in organic molecules, leading to substitution reactions .
Mode of Action
The mode of action of this compound involves a chain reaction . During this chain reaction, for every reactive species you start off with, a new one is generated at the end, keeping the process going. This overall process is known as free radical substitution .
Pharmacokinetics
Its physical properties such as boiling point (5272 K ) and fusion point (341.4 K ) can influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
They can act as electrophiles in reactions with nucleophilic biomolecules, such as proteins and enzymes
Cellular Effects
They can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism
Molecular Mechanism
It’s known that halogenated hydrocarbons can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It’s known that the toxicity of halogenated hydrocarbons can vary with dosage
Metabolic Pathways
It’s known that halogenated hydrocarbons can be metabolized by various enzymes and can affect metabolic flux and metabolite levels
Transport and Distribution
It’s known that halogenated hydrocarbons can interact with transporters and binding proteins
Subcellular Localization
It’s known that halogenated hydrocarbons can be directed to specific compartments or organelles based on targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethyl)benzene can be synthesized through the chloromethylation of p-xylene. One common method involves the reaction of p-xylene with formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst.
Another method involves the reaction of p-xylene with chlorine gas under ultraviolet light or in the presence of a radical initiator. This method is advantageous as it does not require a solvent and can achieve high purity and conversion rates .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the chlorination of p-xylene using chlorine gas and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form terephthalic acid or other related compounds.
Polymerization Reactions: It can undergo polymerization to form hypercrosslinked polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Polymerization Reactions: Catalysts such as aluminum chloride or boron trifluoride are used to initiate polymerization.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives such as benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation Reactions: Major products include terephthalic acid and its derivatives.
Polymerization Reactions: Hypercrosslinked polymers with high surface area and porosity.
Scientific Research Applications
1,4-Bis(chloromethyl)benzene has several scientific research applications:
Biology: It is used in the preparation of biologically active compounds and as a crosslinking agent in the synthesis of biopolymers.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene:
1,3-Bis(chloromethyl)benzene:
Uniqueness
1,4-Bis(chloromethyl)benzene is unique due to its symmetrical structure, which makes it particularly useful in the synthesis of symmetrical compounds and polymers. Its para-substitution pattern allows for more predictable reactivity and easier purification compared to its ortho and meta counterparts .
Properties
IUPAC Name |
1,4-bis(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHIDJWUJRKHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Record name | XYLYLENE DICHLORIDE | |
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Related CAS |
25986-98-5 | |
Record name | Benzene, 1,4-bis(chloromethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID7022091 | |
Record name | alpha,alpha'-Dichloro-p-xylene | |
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Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Three isomeric compounds. Crystalline solids. (EPA, 1998), Solid; Melting point ranges from 93.6 deg F for m isomer to 131 deg F for o isomer, to 212 deg F for p isomer;[CAMEO] | |
Record name | XYLYLENE DICHLORIDE | |
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Record name | Xylylene dichloride | |
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Boiling Point |
462 to 466 °F o-Isomer; 482 to 491 °F m-Isomer; 464 to 473 °F p-Isomer (decomposes) (EPA, 1998), 250-255 °C | |
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Density |
1.393 at 32 °F o-Isomer; 1.302 at 68 °F m-Isomer; 1.417 at 32 °F p-Isomer (EPA, 1998), 1.202 | |
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CAS No. |
28347-13-9, 623-25-6 | |
Record name | XYLYLENE DICHLORIDE | |
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Record name | α,α′-Dichloro-p-xylene | |
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Record name | 1,4-Bis(chloromethyl)benzene | |
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Record name | 1,4-Bis(chloromethyl)benzene | |
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Record name | Benzene, 1,4-bis(chloromethyl)- | |
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Record name | alpha,alpha'-Dichloro-p-xylene | |
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Record name | α,α'-dichloro-p-xylene | |
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Record name | 1,4-BIS(CHLOROMETHYL)BENZENE | |
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Record name | XYLYLENE DICHLORIDE | |
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Melting Point |
131 °F o-Isomer; 93.6 °F m-Isomer; 212 °F p-Isomer (EPA, 1998), 34-37 °C | |
Record name | XYLYLENE DICHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-bis(chloromethyl)benzene?
A1: The molecular formula of this compound is C8H8Cl2, and its molecular weight is 175.06 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ infrared (IR) spectroscopy [, , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , , ], and X-ray diffraction [, , ] to analyze the structure of this compound and its derivatives.
Q3: How does the solubility of poly(p-xylylene tetrasulfide), synthesized from this compound, depend on the solvent used?
A3: Research shows that the solubility of poly(p-xylylene tetrasulfide) is significantly influenced by the choice of solvent. []
Q4: Can this compound be used in the synthesis of polymers?
A4: Yes, this compound serves as a key starting material in the synthesis of various polymers. One example is its use in the production of poly-p-xylylene (PPX) through nickel complex-catalyzed electropolymerization. []
Q5: How does the structure of this compound relate to its use in polymer synthesis?
A5: The two chloromethyl groups present in this compound are well-positioned for reactions that lead to polymerization, making it a valuable precursor in polymer chemistry. [, , ]
Q6: What is the role of potassium tert-butoxide in the polymerization of this compound derivatives?
A6: Potassium tert-butoxide acts as a base, promoting the 1,6-dehydrochlorination of this compound derivatives to form reactive xylylenes, which subsequently undergo 1,6-polymerization. []
Q7: How does the degree of phenylation in this compound monomers influence the solubility of the resulting precursor polymers?
A7: Increasing the degree of phenylation generally leads to a decrease in the solubility of the precursor polymers. Out of three highly phenylated monomers studied, only one yielded a soluble precursor polymer. []
Q8: Can Friedel–Crafts alkylation involving this compound be advantageous for template removal in nanoporous polymer synthesis?
A8: Research suggests that the HCl generated during Friedel–Crafts alkylation with this compound can be strategically employed to remove poly(ethylene oxide)-b-poly(propylene oxide)-b-poly(ethylene oxide) templates from phenolic supramolecules, simplifying the preparation of ordered nanoporous phenolic polymers. []
Q9: What makes polyselenides, synthesized from this compound, interesting catalysts for oxidative cracking of alkenes?
A9: Polyselenides, prepared using this compound, exhibit high catalytic activity in the oxidative cracking of alkenes, enabling the use of O2 as a partial oxidant under mild conditions, which is a more environmentally friendly approach compared to traditional methods. []
Q10: How do the substituents on the this compound monomer influence the catalytic activity of the resulting polyselenides in alkene oxidative cracking?
A10: The choice of substituents on the this compound monomer significantly impacts the catalytic performance of the polyselenides. For instance, this compound itself proves to be the most effective monomer for this application. []
Q11: What is the proposed mechanism for polyselenide-catalyzed oxidative cracking of alkenes?
A11: Studies indicate that the polyselenide-catalyzed reactions proceed through a distinctive free radical mechanism. This is attributed to the unique structure of the catalyst, where the selenium sites within the selenide moieties have limited contact with the substrate, hindering ionic interactions. []
Q12: Have computational methods been employed to study this compound and its derivatives?
A12: Yes, Density Functional Theory (DFT) calculations have been used to investigate the properties of this compound derivatives. [] For example, DFT calculations were used to elucidate the enhanced host-guest interactions of leaning pillar[6]arenes, synthesized from this compound, compared to conventional pillar[6]arenes. []
Q13: How does the conformation of bis(calix[4]arene), synthesized from this compound, change with temperature?
A13: Variable-temperature 1H-NMR studies reveal that the conformation of alkylated bis(calix[4]arene), derived from this compound, is temperature-dependent. []
Q14: Does the presence of methyl groups in this compound derivatives impact their crystal structures?
A14: Yes, the introduction of methyl groups can lead to significant changes in the crystal packing and symmetry of this compound derivatives. For example, 1,4-bis(chloromethyl)-2,3,5,6-tetrachlorobenzene and 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene are isostructural, exhibiting C–P1 space group symmetry. []
Q15: What is the cesium effect in C–C bond-forming reactions involving this compound?
A15: When synthesizing [2n]paracyclophane rings from this compound using a Wurtz-type reaction, the choice of alkali metal significantly influences the selectivity of oligomer formation. Using cesium favors the formation of conformationally rigid rings, highlighting the "cesium effect." []
Q16: How does quaternization affect the structure and adsorptivity of hyper cross-linked poly(vinyl imidazole) synthesized using this compound?
A16: Quaternizing hyper cross-linked poly(vinyl imidazole), derived from this compound, with different agents like hydrochloric acid, n-butyl chloride, or this compound itself, results in poly ionic liquids (PILs) with altered morphology, specific surface area, and thermal stability, impacting their adsorptivity for thiophenic sulfurs. []
Q17: Which analytical techniques are crucial for studying the properties and applications of this compound and its derivatives?
A17: A combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, X-ray diffraction, gas chromatography (GC), mass spectrometry (MS), elemental analysis, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC), is essential for comprehensive characterization and analysis. [, , , , , , , , , , , , ]
Q18: What are some of the key historical milestones in the research and applications of this compound?
A18: The provided research papers primarily focus on specific applications and properties of this compound and do not offer a detailed historical overview of its research and development.
Q19: Which scientific disciplines converge in the research and applications of this compound?
A19: Research on this compound and its derivatives spans multiple disciplines, including organic chemistry, polymer chemistry, materials science, catalysis, and analytical chemistry. This interdisciplinary approach is evident in the development of novel polymers, catalytic materials, and advanced synthetic methodologies. [, , , , , , ]
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